N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as DM235, is a novel compound with potential therapeutic applications. It belongs to the class of piperidine carboxamide derivatives and has been the subject of extensive scientific research in recent years.
Wissenschaftliche Forschungsanwendungen
Skeletal Muscle Sodium Channel Blockers
Research has identified compounds structurally related to "N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide" as potent voltage-gated skeletal muscle sodium channel blockers. These compounds, designed and synthesized as conformationally restricted analogues of tocainide, exhibit a significant increase in potency for blocking skeletal muscle sodium channels, which could have implications for the development of antimyotonic agents. Such compounds could potentially be used in the treatment of disorders characterized by muscle stiffness and spasms, furthering our understanding of muscle physiology and pharmacology (Catalano et al., 2008).
Antimicrobial Activity
Another area of application involves the synthesis and biological evaluation of compounds for antimicrobial activity. Piperazine derivatives, closely related to the chemical structure , have been synthesized and characterized, showing significant antibacterial, antifungal, and anthelmintic activities. This line of research highlights the potential of such compounds in the development of new therapeutic agents for treating infections (Khan et al., 2019).
Antitumor and Antioxidant Activities
Compounds with structural similarities to "N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide" have also been explored for their antitumor and antioxidant properties. The research focuses on synthesizing new heterocyclic compounds and evaluating their potential as therapeutic agents, showing some promising results in terms of inhibiting tumor growth and scavenging free radicals. This suggests a promising avenue for the development of novel anticancer and antioxidant therapies (Bialy & Gouda, 2011).
Soluble Epoxide Hydrolase Inhibitors
Furthermore, research into 1-(1,3,5-triazinyl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a pharmacological target associated with inflammatory and cardiovascular diseases, has identified compounds that show significant inhibitory activity. This demonstrates the potential utility of these compounds in the development of drugs aimed at treating diseases associated with the soluble epoxide hydrolase enzyme (Thalji et al., 2013).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-6-4-8-17(15(13)3)20-19(24)16-7-5-11-23(12-16)18-10-9-14(2)21-22-18/h4,6,8-10,16H,5,7,11-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMRTLUOQQDTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.